![molecular formula C9H16N2OS B135545 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine CAS No. 66356-54-5](/img/structure/B135545.png)

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

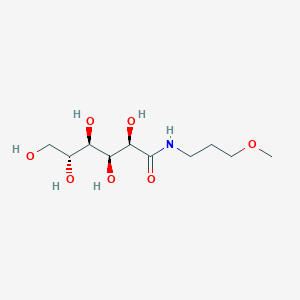

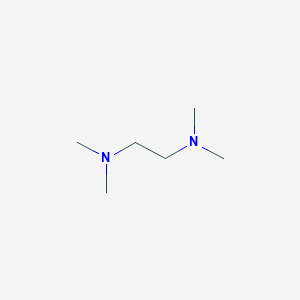

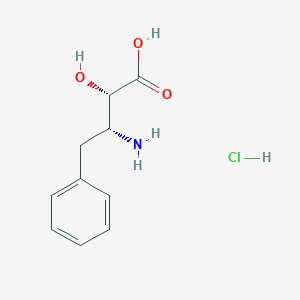

“5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is a chemical compound that is related to Ranitidine . It is also known as “Ranitidine Related Compound A” and has a molecular formula of C10H18N2OS.1/2C4H4O4 .

Molecular Structure Analysis

The molecular weight of “5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine” is 272.36 . The molecular formula is C10H18N2OS.1/2C4H4O4 .Aplicaciones Científicas De Investigación

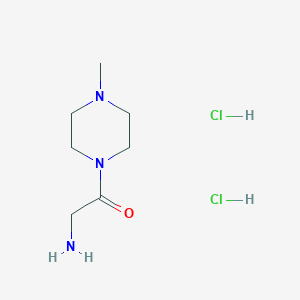

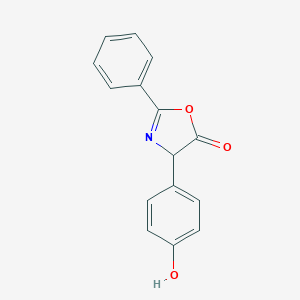

Allergic Contact Sensitivity

Allergic contact sensitivity to this chemical compound, used as a diamino intermediate in the synthesis of Ranitidine®, was reported in an industrial chemist. This instance highlights the compound's potential allergenic properties in industrial settings (Rycroft, 1983).

Ranitidine Manufacturing

In the manufacturing process of Ranitidine HCl, a commonly used H2 antagonist for peptic ulcer treatment, this compound emerges as an intermediate. Its exposure was linked to a potent skin sensitizer effect, highlighting occupational health concerns (Goh & Ng, 1984).

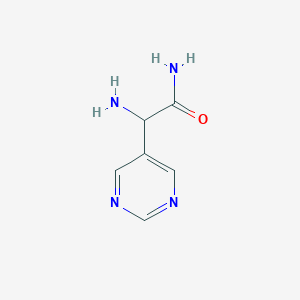

Stereoselective Synthesis

A stereoselective synthesis of β-methyltryptophan methyl ester involved the reaction of α-methyl-N-(1-Methylethyl)-1H-indole-3-methanamine with the compound, demonstrating its utility in complex organic syntheses (Behforouz et al., 1988).

Catalytic Transformations

The compound was used in catalytic transformations of furan amines, showing its potential in chemical synthesis processes (Bel'skii et al., 1970).

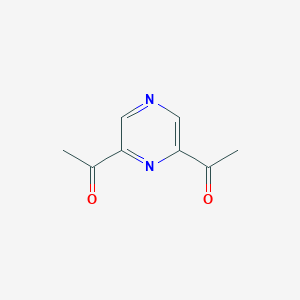

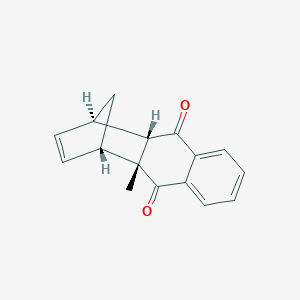

Diels-Alder Reaction

The compound was involved in Diels−Alder cycloaddition reactions to afford polysubstituted anilines, highlighting its role in facilitating complex organic reactions (Padwa et al., 1997).

Biological Activity Studies

Studies on Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, related to the compound, revealed significant biological activities against cancer cell lines and bacteria, suggesting its potential in medical research (Phutdhawong et al., 2019).

Chemical Switch in Maillard Reaction

A study on the Maillard reaction highlighted the role of furanic compounds in forming colored products, underlining the compound's potential in food chemistry (Hofmann, 1998).

Synthesis of Novel Tetrahydroisoquinolinones

The compound was used in the synthesis of novel trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showing its application in medicinal chemistry (Kandinska et al., 2006).

Methanogenic Cofactors Synthesis

In the total synthesis of methanogenic cofactors, the compound played a role, underlining its significance in biochemistry and microbiology (Sullins et al., 1993).

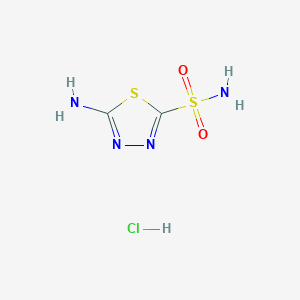

Eco-Friendly Corrosion Inhibitor

Amino acid compounds related to 5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine have been studied as eco-friendly corrosion inhibitors for steel, highlighting its potential in industrial applications (Yadav et al., 2015).

DNA Methylation Studies

The compound's derivative, 5-hydroxymethylcytosine, has been studied in the context of DNA methylation, a crucial epigenetic mark, offering insights into genetic regulation and development (Tahiliani et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c1-11-6-8-2-3-9(12-8)7-13-5-4-10/h2-3,11H,4-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQYKULIUYUIQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603596 |

Source

|

| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine | |

CAS RN |

66356-54-5 |

Source

|

| Record name | 2-[({5-[(Methylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)